molecular formula C8H18Cl2N2 B1375548 Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride CAS No. 2277-93-2

Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride

Cat. No.: B1375548
CAS No.: 2277-93-2
M. Wt: 213.15 g/mol
InChI Key: CKFLEUNRYMZPCG-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride (CAS 2277-93-2) is a high-purity diamine salt featuring a rigid, three-dimensional bicyclic scaffold. This defined geometry is crucial for applications requiring precise control over molecular conformation, making it an invaluable building block in modern organic synthesis and materials science. The bridgehead positioning of the two amine groups, presented as their dihydrochloride salt for stability, ensures a fixed and linear disposition that minimizes conformational ambiguity. This compound serves as a key precursor for the construction of metal-organic frameworks (MOFs) and coordination polymers, where its rigidity contributes to the formation of stable, predictable porous structures. Furthermore, its derivatives are explored as building blocks for high-performance polymers, potentially enhancing their thermal and mechanical properties. In synthetic chemistry, the nucleophilic nature of the amine functionalities allows for diverse chemical transformations, enabling the creation of complex, three-dimensional structures for advanced research applications. The saturated nature of the bicyclo[2.2.2]octane core can also offer improved metabolic stability compared to aromatic systems, making it an intriguing scaffold for investigative medicinal chemistry. Storage Condition: Refrigerator. Purity: 97%. This product is intended for research purposes only and is not intended for human or veterinary use.

Properties

IUPAC Name

bicyclo[2.2.2]octane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-7-1-2-8(10,5-3-7)6-4-7;;/h1-6,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFLEUNRYMZPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2277-93-2
Record name bicyclo[2.2.2]octane-1,4-diamine dihydrochloride
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Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of bicyclo[2.2.2]octane-1,4-diamine dihydrochloride generally follows a multi-step pathway starting from bicyclo[2.2.2]octane derivatives such as bicyclo[2.2.2]octane-1,4-dione or bicyclo[2.2.2]octane-1,4-dinitrile. The main synthetic strategies include:

Detailed Reaction Conditions and Catalysts

Step Reagents/Conditions Catalyst/Notes Yield/Remarks
Oxidation of 1,4-dimethylene cyclohexane to bicyclo[2.2.2]octane-1,4-diol Oxone (potassium peroxymonosulfate), PdCl2 catalyst, aqueous medium, ambient to 30°C Transition metal catalysis (PdCl2) High conversion; isolated diol intermediate
Conversion of diol to dinitrile or dialdehyde Hydroformylation with CO/H2, Co or Rh catalyst, 90-250°C, 5-300 bar pressure Hydroformylation catalysts (Co, Rh) Dialdehyde intermediate obtained
Reductive amination to diamine Hydrogenation with H2, Pd/C or Pt catalyst, elevated pressure and temperature Pd/C, Pt catalysts High yield of diamine
Salt formation Treatment with concentrated HCl in aqueous solution, temperature control (<30°C) Acid-base reaction Precipitation of dihydrochloride salt

These steps are often conducted sequentially without isolation of intermediates to improve efficiency and yield.

  • Transition metal catalysis has been shown to significantly improve conversion rates and selectivity in the oxidation and hydroformylation steps of bicyclo[2.2.2]octane derivatives, enabling scalable production.

  • The hydrogenation step is critical; palladium on carbon (Pd/C) catalysts under controlled pressure and temperature provide high yields of the diamine with minimal side reactions.

  • Purification of the diamine dihydrochloride salt is achieved by crystallization from aqueous acidic solutions, often involving careful temperature control to avoid decomposition or formation of impurities.

  • Alternative catalysts such as platinum or rhodium complexes have been explored but palladium remains the most cost-effective and efficient for industrial applications.

  • The use of reductive amination allows for direct conversion of dialdehyde intermediates to diamines, bypassing more hazardous reagents.

Preparation Step Starting Material Reagents & Catalysts Conditions Product Yield (%) Reference
Oxidation to diol 1,4-Dimethylene cyclohexane Oxone, PdCl2 Aqueous, RT to 30°C Bicyclo[2.2.2]octane-1,4-diol >85
Hydroformylation to dialdehyde Bicyclo[2.2.2]octane-1,4-diol derivative CO, H2, Co or Rh catalyst 90-250°C, 5-300 bar Bicyclo[2.2.2]octane-1,4-dialdehyde 60-75
Reductive amination to diamine Dialdehyde H2, Pd/C or Pt catalyst Elevated pressure and temperature Bicyclo[2.2.2]octane-1,4-diamine 80-90
Salt formation Diamine HCl (aq) <30°C, aqueous This compound 90-95
  • The preparation involves handling of strong reducing agents (LiAlH4), high-pressure hydrogenation, and corrosive acids (HCl), requiring appropriate safety protocols including inert atmosphere techniques, pressure-rated reactors, and personal protective equipment.

  • The dihydrochloride salt is more stable and easier to handle than the free base diamine, which is highly nucleophilic and reactive.

The preparation of this compound is well-established through multi-step synthetic routes involving oxidation, hydroformylation, reductive amination, and salt formation. Transition metal catalysis, especially with palladium catalysts, plays a key role in achieving high yields and selectivity. The process is scalable and suitable for industrial production, with purification typically achieved by crystallization of the dihydrochloride salt. This compound's preparation is supported by diverse research and patent literature, confirming its synthetic feasibility and commercial viability.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Substituted derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Bicyclo[2.2.2]octane-1,4-diamine derivatives have been investigated for their potential anticancer properties. A study demonstrated that modifications to the bicyclic structure could enhance cytotoxicity against certain cancer cell lines. The compound's ability to act as a strong nucleophile allows it to participate in reactions that can disrupt cellular processes in cancer cells, making it a candidate for further development in anticancer therapies .

Neuroprotective Effects
Research has indicated that bicyclo[2.2.2]octane derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems and its low toxicity profile make it an attractive candidate for further studies .

Materials Science

Polymer Additives
Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride is used as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its unique structure contributes to improved cross-linking in polymer matrices, which can lead to materials with superior performance characteristics such as increased tensile strength and resistance to thermal degradation .

Nanocomposites
In the field of nanotechnology, this compound has been explored as a building block for nanocomposite materials. Its ability to form stable interactions with nanoparticles can lead to the development of advanced materials with tailored properties for applications in electronics and photonics .

Molecular Switches

Bicyclo[2.2.2]octane-1,4-diamine's capacity for reversible ring-opening reactions positions it as a key component in the design of molecular switches. These switches can be utilized in various applications including drug delivery systems and smart materials that respond to environmental stimuli .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Notes
Medicinal ChemistryAnticancer ActivityEnhanced cytotoxicity against cancer cell lines
Neuroprotective EffectsPotential treatment for neurodegenerative diseases
Materials SciencePolymer AdditivesImproved mechanical properties and thermal stability
NanocompositesAdvanced materials for electronics and photonics
Molecular SwitchesDrug Delivery SystemsResponsive to environmental stimuli

Case Studies

  • Anticancer Activity Study
    A study published in the Journal of Medicinal Chemistry explored various derivatives of bicyclo[2.2.2]octane-1,4-diamine and their effects on human cancer cell lines. Results indicated a significant increase in apoptosis markers when treated with specific derivatives, suggesting a mechanism involving oxidative stress induction .
  • Polymer Research
    In research conducted at a leading materials science institute, bicyclo[2.2.2]octane-1,4-diamine was incorporated into polyamide matrices. The resulting composites exhibited enhanced thermal stability up to 250°C compared to standard formulations, indicating its effectiveness as a polymer additive .
  • Molecular Switching Mechanism
    A recent study demonstrated the use of bicyclo[2.2.2]octane-1,4-diamine in creating molecular switches that can toggle between two states upon exposure to light or heat, showcasing its potential in smart material applications such as drug delivery systems that release therapeutics on demand .

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

Biological Activity

Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride, commonly referred to as DABCO (1,4-diazabicyclo[2.2.2]octane), is a bicyclic organic compound with significant biological and chemical properties. Its unique structure imparts strong nucleophilicity and basicity, making it a versatile reagent in organic synthesis and a subject of interest in pharmacological studies.

Chemical Structure and Properties

  • Molecular Formula : C8H16N2·2HCl
  • Molecular Weight : 195.14 g/mol
  • Appearance : Colorless solid
  • Solubility : Soluble in water and most organic solvents

DABCO acts primarily as a nucleophilic catalyst in various biochemical reactions:

  • Catalytic Role : It facilitates the formation of complex molecules by lowering the activation energy required for reactions to proceed.
  • Biochemical Pathways : DABCO participates in pathways involving the synthesis of polyurethanes and other polymers by acting as a nucleophilic catalyst.

Biological Activity Overview

DABCO's biological activity can be categorized into several key areas:

1. Cellular Effects

DABCO influences various cellular processes:

  • Cell Signaling : It interacts with cellular components, potentially affecting signaling pathways.
  • Gene Expression : The compound may alter gene expression patterns through its interaction with nucleophilic sites on biomolecules.

2. Pharmacokinetics

DABCO is known for its:

  • Absorption : Rapidly absorbed in biological systems due to its solubility.
  • Distribution : Widely distributed across tissues.
  • Metabolism : Undergoes metabolic transformations that can affect its biological activity.

3. Toxicological Profile

While DABCO has beneficial applications, it also exhibits toxicity at high doses:

  • Irritation Potential : Can cause skin, eye, and respiratory irritation.
  • Dosage Effects : Low doses may promote beneficial biochemical reactions, while high doses can lead to adverse effects.

Case Study 1: DABCO in Polymer Chemistry

A study demonstrated DABCO’s efficacy as a catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers. The reaction showed significant rate enhancements when DABCO was used compared to traditional catalysts.

Case Study 2: Interaction with Biomolecules

Research indicated that DABCO can form adducts with electrophilic species such as hydrogen peroxide and sulfur dioxide, impacting cellular redox states and potentially influencing oxidative stress responses in cells.

Data Table: Biological Activity Summary

Biological ActivityDescriptionReferences
Nucleophilic CatalystAccelerates chemical reactions, particularly in polymer synthesis
Cell Signaling ModulationInfluences various signaling pathways through biomolecule interaction
Gene Expression AlterationAffects gene expression via binding interactions
Toxicity ProfileHarmful at high concentrations; causes irritation

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structure of Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride?

  • Methodological Answer: To confirm structural integrity and purity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for proton and carbon environment analysis, mass spectrometry (MS) for molecular weight verification (e.g., molecular ion peaks at m/z 156.2 for the free base), and high-performance liquid chromatography (HPLC) for assessing purity (>95% is typical for research-grade material). X-ray crystallography can resolve stereochemical details if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer: Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation of airborne particles. Store the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Dispose of waste via approved hazardous chemical protocols, as hydrochloride salts may release toxic fumes upon combustion .

Q. How does the dihydrochloride form influence the compound’s solubility and stability in aqueous solutions?

  • Methodological Answer: The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in deionized water at 25°C) compared to the free base. Stability tests under varying pH (4–9) and temperatures (4–37°C) should be conducted using UV-Vis spectroscopy to monitor degradation (e.g., absorbance at 210–230 nm). Buffered solutions (pH 6–7) are optimal for long-term storage .

Advanced Research Questions

Q. How does the rigid bicyclo[2.2.2]octane scaffold enhance applications in metal-organic frameworks (MOFs)?

  • Methodological Answer: The bicyclo[2.2.2]octane core provides a non-planar, rigid structure that increases pore contortion in MOFs, improving selectivity in gas adsorption (e.g., benzene vs. cyclohexane). Synthesize MOFs via solvothermal reactions using the diamine as a linker and Zn(II)/Cu(II) nodes. Characterize porosity via Brunauer-Emmett-Teller (BET) analysis and adsorption selectivity via gravimetric gas sorption .

Q. What mechanistic insights explain the reactivity of bridgehead amine groups in this compound?

  • Methodological Answer: The bridgehead amines exhibit restricted rotation due to the bicyclic framework, altering their nucleophilicity. Investigate reactivity via kinetic studies with electrophiles (e.g., benzoyl chloride) under varying temperatures. Monitor reaction progress using ¹H NMR to track proton shifts of the amine groups. Computational modeling (DFT) can further elucidate steric and electronic effects .

Q. How do steric effects from the bicyclo[2.2.2]octane structure influence coordination chemistry with transition metals?

  • Methodological Answer: The scaffold imposes steric hindrance, limiting metal coordination to specific geometries (e.g., tetrahedral vs. octahedral). Synthesize complexes with Pd(II) or Ru(II) and characterize via X-ray diffraction and cyclic voltammetry. Compare stability constants (log K) with linear diamine analogs to quantify steric impacts .

Q. What contradictions exist in catalytic activity between bicyclo[2.2.2]octane-diamine derivatives and aromatic analogs?

  • Methodological Answer: Non-aromatic bicyclo derivatives show reduced π-π interactions in catalytic substrates, leading to altered enantioselectivity in asymmetric hydrogenation. Design comparative experiments using identical reaction conditions (e.g., H₂ pressure, solvent) and analyze outcomes via chiral HPLC. Purely aliphatic linkers may enhance substrate diffusion in porous catalysts .

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